Monolithium 5-sulfoisophthalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

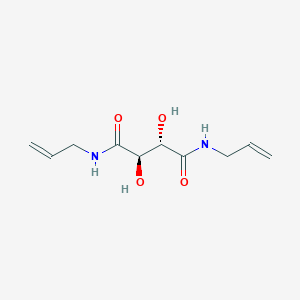

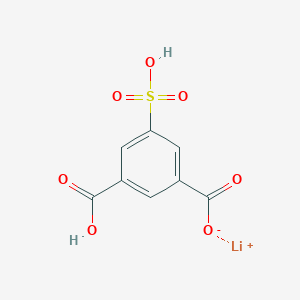

Monolithium 5-sulfoisophthalate, also known as 5-Sulfoisophthalic acid monolithium salt or 5-(Lithiosulfo)isophthalic acid, is a chemical compound with the linear formula LiO3SC6H3-1,3-(CO2H)2 . It has a molecular weight of 252.13 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string [Li+].OC(=O)c1cc(cc(c1)S([O-])(=O)=O)C(O)=O . The InChI string is 1S/C8H6O7S.Li/c9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);/q;+1/p-1 .

Physical And Chemical Properties Analysis

This compound has a melting point of over 300°C . It also has a molecular weight of 252.13 .

Scientific Research Applications

EMI Shielding Materials The compound has been utilized in the development of electromagnetic interference (EMI) shielding materials. Gahlout and Choudhary (2017) synthesized conductive polypyrrole/multiwalled carbon nanotube composites using monolithium 5-sulfoisophthalate as a dopant. These composites demonstrated high electrical conductivity and effective EMI shielding in the X-band frequency range, highlighting their potential in microwave shielding applications (Gahlout & Choudhary, 2017).

Crystal Polymorphism Videnova-Adrabińska et al. (2011) explored the crystal polymorphism of sodium 5-sulfoisophthalate monohydrate, discovering two distinct crystal forms. Their research provides valuable insights into the structural properties and potential applications of this compound in the field of crystal engineering and material science (Videnova-Adrabińska et al., 2011).

High-Temperature Proton Exchange Membranes Shengbo, Huang, and Yan (2005) synthesized sulfonated polybenzimidazoles using this compound, demonstrating their application as high-temperature proton exchange membranes in fuel cells. The study highlights the thermal stability and mechanical properties of these membranes, suggesting their suitability for use in energy conversion applications (Shengbo, Huang, & Yan, 2005).

Coordination Polymers and Networks Research by Kulynych and Shimizu (2002) on the coordination polymer of 5-sulfoisophthalic acid reported the synthesis of a novel material with a pseudo-honeycomb structure. This material exhibits potential for applications in catalysis, gas storage, and separation due to its unique structural features (Kulynych & Shimizu, 2002).

Proton Conductivity and Luminescent Detection Wang et al. (2019) designed a metal-organic framework (MOF) using this compound for enhanced proton conductivity. This research opens new avenues for the development of materials with specific applications in sensors, energy storage, and conversion (Wang, Wu, Li, & Lu, 2019).

Environmental Biotechnology Yamada, Yoshida, and Nagasawa (2010) demonstrated the microbial conversion of 5-sulfoisophthalic acid into 5-hydroxyisophthalic acid, a valuable raw material for polymer synthesis. This study showcases the potential of biotechnological approaches for the sustainable conversion of chemical compounds (Yamada, Yoshida, & Nagasawa, 2010).

Safety and Hazards

Mechanism of Action

Target of Action

Monolithium 5-sulfoisophthalate is a lithium salt of sulfoisophthalic acid . It is a white, crystalline solid that is soluble in water . This compound has been shown to have oxidant properties . .

Mode of Action

It has been suggested that the properties of metal-organic frameworks (mofs) can be adjusted through the incorporation of mono-substituents like this compound to obtain pharmaceutical carriers with excellent properties . The introduction of functional groups appears to have a significant effect on the drug delivery performance of the MOFs .

Biochemical Pathways

It is known that phthalates, a group of chemicals to which this compound belongs, can be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . Their physical and chemical attributes have a significant impact on their environmental fate, transport, and degradation in different natural settings .

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body

Result of Action

It has been suggested that the compound has oxidant properties , which could potentially lead to oxidative stress in cells

Action Environment

The action environment of this compound is likely to be influenced by various factors. For instance, the coordination of the lithium cation with sulfite anions results in three different polymorphs: monolithium, dihydrate, and hexahydrate . The monolithium form crystallizes from solutions containing less than 2% sulfur dioxide, while the dihydrate form crystallizes from solutions containing 2-4% sulfur dioxide . This suggests that the compound’s action, efficacy, and stability could be influenced by the concentration of sulfur dioxide in the environment.

Biochemical Analysis

Biochemical Properties

It is known that the compound is soluble in water, which suggests that it could potentially interact with various biomolecules in aqueous environments

Cellular Effects

Given its solubility in water, it is possible that it could influence cell function by interacting with cellular components in the cytoplasm or other aqueous environments within the cell

Molecular Mechanism

properties

| { "Design of the Synthesis Pathway": "The synthesis of Monolithium 5-sulfoisophthalate can be achieved by sulfonation of 5-isophthalic acid followed by lithium salt formation.", "Starting Materials": [ "5-isophthalic acid", "sulfuric acid", "lithium hydroxide" ], "Reaction": [ "5-isophthalic acid is reacted with sulfuric acid to form the sulfonic acid derivative", "The sulfonic acid derivative is then neutralized with lithium hydroxide to form the monolithium salt of 5-sulfoisophthalate" ] } | |

CAS RN |

46728-75-0 |

Molecular Formula |

C8H5LiO7S |

Molecular Weight |

252.2 g/mol |

IUPAC Name |

lithium;3,5-dicarboxybenzenesulfonate |

InChI |

InChI=1S/C8H6O7S.Li/c9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);/q;+1/p-1 |

InChI Key |

GGKPBCOOXDBLLG-UHFFFAOYSA-M |

SMILES |

[Li+].C1=C(C=C(C=C1C(=O)[O-])S(=O)(=O)O)C(=O)O |

Canonical SMILES |

[Li+].C1=C(C=C(C=C1C(=O)O)S(=O)(=O)[O-])C(=O)O |

Other CAS RN |

46728-75-0 |

physical_description |

DryPowde |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.